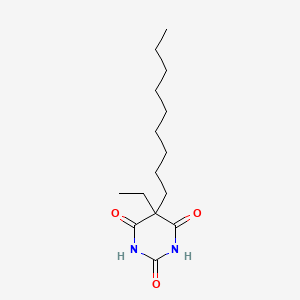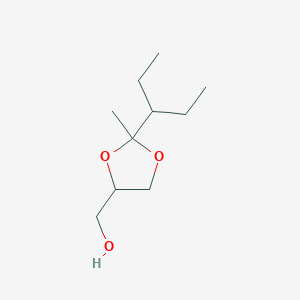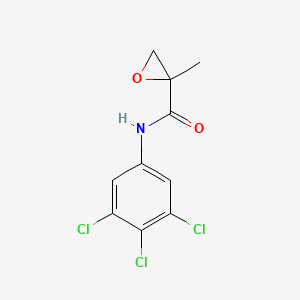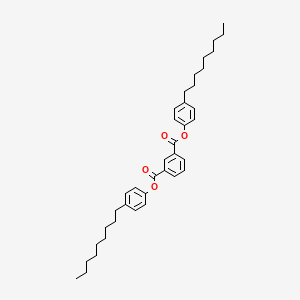
Bis(4-nonylphenyl) benzene-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-nonylphenyl) benzene-1,3-dicarboxylate: is an organic compound with the molecular formula C36H50O4 It is a derivative of benzene-1,3-dicarboxylate, where two 4-nonylphenyl groups are attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-nonylphenyl) benzene-1,3-dicarboxylate typically involves the esterification of benzene-1,3-dicarboxylic acid with 4-nonylphenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(4-nonylphenyl) benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation
Major Products Formed:
Oxidation: Carboxylic acids, quinones
Reduction: Alcohols, hydrocarbons
Substitution: Nitro compounds, sulfonic acids, halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(4-nonylphenyl) benzene-1,3-dicarboxylate is used as a building block in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used as a probe to study the interactions between aromatic compounds and biological macromolecules. It may also serve as a model compound in the investigation of enzyme-catalyzed reactions.
Industry: In the industrial sector, this compound is used as an additive in the production of polymers and resins. Its chemical stability and compatibility with various materials make it suitable for enhancing the properties of industrial products.
Wirkmechanismus
The mechanism of action of bis(4-nonylphenyl) benzene-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic rings and ester groups allow it to form non-covalent interactions, such as hydrogen bonding and π-π stacking, with target molecules. These interactions can modulate the activity of enzymes or alter the binding affinity of receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- Bis(4-nonylphenyl) benzene-1,2-dicarboxylate
- Bis(4-nonylphenyl) benzene-1,4-dicarboxylate
- Bis(4-nonylphenyl) benzene-1,3-dicarboxylate
Comparison: While all these compounds share a similar core structure, the position of the carboxylate groups on the benzene ring differentiates them. This compound is unique due to the meta-position of the carboxylate groups, which influences its chemical reactivity and interaction with other molecules. This positional difference can lead to variations in physical properties, such as melting point and solubility, as well as differences in biological activity and industrial applications.
Eigenschaften
CAS-Nummer |
63450-27-1 |
|---|---|
Molekularformel |
C38H50O4 |
Molekulargewicht |
570.8 g/mol |
IUPAC-Name |
bis(4-nonylphenyl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C38H50O4/c1-3-5-7-9-11-13-15-18-31-22-26-35(27-23-31)41-37(39)33-20-17-21-34(30-33)38(40)42-36-28-24-32(25-29-36)19-16-14-12-10-8-6-4-2/h17,20-30H,3-16,18-19H2,1-2H3 |
InChI-Schlüssel |
DVPFDZGCFKKBDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3=CC=C(C=C3)CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Phenylpropan-2-yl)amino]propanenitrile](/img/structure/B14491966.png)

![2-[2-([1,1'-Biphenyl]-4-yl)-2-cyanoethenyl]benzene-1-sulfonamide](/img/structure/B14491976.png)

![Benzoic acid, 4-[(phenylthioxomethyl)amino]-, ethyl ester](/img/structure/B14491999.png)
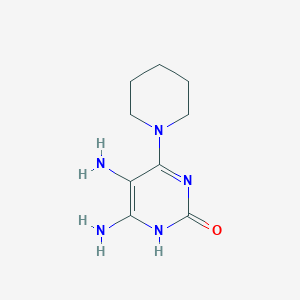
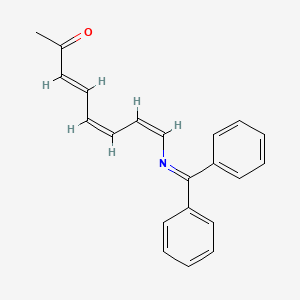
![sodium;cobalt(3+);1-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B14492011.png)

